molecular formula C16H22O3 B12663751 Dihydro-3-(triisobutenyl)furan-2,5-dione CAS No. 85201-33-8

Dihydro-3-(triisobutenyl)furan-2,5-dione

Cat. No.: B12663751
CAS No.: 85201-33-8
M. Wt: 262.34 g/mol
InChI Key: NMSPBVBHAAYKIX-OUKQBFOZSA-N
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Description

Dihydro-3-(triisobutenyl)furan-2,5-dione is an organic compound with the molecular formula C16H22O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of three isobutenyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-3-(triisobutenyl)furan-2,5-dione can be synthesized through the reaction of 3-vinyl furan-2,5-dione with fenoic acid (nonenic acid) in an appropriate solvent . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-(triisobutenyl)furan-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The isobutenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce more saturated furan compounds.

Scientific Research Applications

Dihydro-3-(triisobutenyl)furan-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihydro-3-(triisobutenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-3-(triisobutenyl)furan-2,5-dione is unique due to the presence of three isobutenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85201-33-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

3-[(4E)-2,5,8-trimethylnona-2,4,7-trien-4-yl]oxolane-2,5-dione

InChI

InChI=1S/C16H22O3/c1-10(2)6-7-12(5)13(8-11(3)4)14-9-15(17)19-16(14)18/h6,8,14H,7,9H2,1-5H3/b13-12+

InChI Key

NMSPBVBHAAYKIX-OUKQBFOZSA-N

Isomeric SMILES

CC(=CC/C(=C(\C=C(C)C)/C1CC(=O)OC1=O)/C)C

Canonical SMILES

CC(=CCC(=C(C=C(C)C)C1CC(=O)OC1=O)C)C

Origin of Product

United States

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